molecular formula C15H18NaO3 B1675257 Loxoprofen sodium CAS No. 80382-23-6

Loxoprofen sodium

Katalognummer: B1675257
CAS-Nummer: 80382-23-6
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: IEPGDDWZDRJSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Key on ui mechanism of action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).

CAS-Nummer

80382-23-6

Molekularformel

C15H18NaO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

InChI-Schlüssel

IEPGDDWZDRJSIT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]

Isomerische SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Kanonische SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na]

Aussehen

Solid powder

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

Herkunft des Produkts

United States

Beschreibung

Molecular Architecture and Stereochemical Configuration

This compound exhibits a sophisticated molecular structure characterized by the chemical formula C₁₅H₁₇NaO₃, with a molecular weight of 268.28 grams per mole. The compound functions as an organic sodium salt containing loxoprofen as the counterion, where the parent acid serves as a prodrug that undergoes rapid conversion to its active trans-alcohol metabolite following administration. The molecular architecture features a distinctive arrangement comprising a propionic acid moiety linked to a substituted benzene ring system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate. The structural framework incorporates several key components including a cyclopentanone ring system, a methylene bridge, an aromatic benzene ring, and a propanoic acid sodium salt moiety. The stereochemical configuration of this compound presents particular complexity due to the presence of multiple chiral centers, resulting in the existence of four distinct stereoisomers.

Research investigations have demonstrated that loxoprofen exists as a mixture of stereoisomers, with the compound exhibiting specific stereochemical preferences that influence its biological activity. The stereochemical analysis reveals that the compound contains two asymmetric carbon centers, leading to the formation of four possible stereoisomeric configurations. Advanced chromatographic techniques utilizing chiral column separation have successfully resolved these four stereoisomers, with optimal separation achieved using Chiralcel OJ column systems employing hexane-2-propanol-trifluoroacetic acid mobile phase compositions.

The molecular structure analysis indicates that the sodium cation interacts with the carboxylate anion through ionic bonding, while the overall molecular geometry is stabilized by intramolecular hydrogen bonding networks. The presence of the oxocyclopentyl substituent introduces additional conformational flexibility, contributing to the compound's unique three-dimensional structure. Computational modeling studies have revealed that the preferred conformational states involve specific orientations of the cyclopentanone ring relative to the aromatic system, influencing the overall molecular stability and reactivity patterns.

Crystalline State Analysis: Polymorphism and Hydrate Formation

The crystalline state characteristics of this compound demonstrate remarkable complexity, particularly regarding polymorphism and hydrate formation tendencies. Patent literature documents the existence of multiple crystalline forms, designated as Forms S1, S2, and S3, each exhibiting distinct physicochemical properties and thermal behaviors. These polymorphic variations arise from different molecular packing arrangements within the crystal lattice, resulting in unique powder X-ray diffraction patterns and differential scanning calorimetry profiles.

Form S3 represents the dihydrate crystalline structure of this compound, characterized by the incorporation of two water molecules per drug molecule, resulting in the molecular formula C₁₅H₁₇NaO₃·2H₂O with a molecular weight of 304.32 grams per mole. The dihydrate form exhibits enhanced stability under ambient conditions, with the water molecules forming critical hydrogen bonding networks that stabilize the crystal structure. Thermal analysis reveals that the dihydrate undergoes dehydration at approximately 198 degrees Celsius with decomposition.

Recent crystallographic investigations have explored salt cocrystallization strategies employing sugar molecules as coformers to modulate hydrate formation propensities. These studies demonstrate that ribose and fructose can form novel salt cocrystals with this compound, designated as this compound-ribose and this compound-fructose complexes. The ribose cocrystal maintains monohydrate characteristics, while the fructose cocrystal exists as an anhydrate form, indicating the significant influence of coformer selection on hydration behavior.

The structural analysis of these salt cocrystals reveals that direct ionic interactions between sodium cations and carboxylate anions are absent. Instead, sugar molecules coordinate around sodium cations, forming consecutive alternating structures with one-dimensional chain configurations along the crystallographic b-axis. These characteristic chain structures effectively prevent water molecule approach to sodium cations, thereby reducing hydrate formation tendencies. The fructose cocrystal demonstrates particularly stable anhydrate characteristics due to its additional hydroxyl group, which creates enhanced hydrogen bonding networks that eliminate the requirement for water molecules in crystal stabilization.

Crystalline Form Molecular Formula Molecular Weight (g/mol) Water Content (%) Melting Point (°C)
Anhydrous C₁₅H₁₇NaO₃ 268.28 0 Not specified
Dihydrate C₁₅H₁₇NaO₃·2H₂O 304.32 11.0-13.0 198 (dec.)
Ribose Cocrystal Variable Variable Monohydrate Not specified
Fructose Cocrystal Variable Variable Anhydrate Not specified

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural details and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information regarding the compound's molecular structure, with proton nuclear magnetic resonance spectra revealing characteristic chemical shifts corresponding to distinct proton environments within the molecule. The spectroscopic analysis confirms the presence of aromatic protons, aliphatic methyl groups, and cyclopentanone ring protons, each exhibiting unique chemical shift patterns that facilitate structural identification.

Mass spectrometric analysis utilizes various ionization techniques to generate molecular ion peaks and characteristic fragmentation patterns. Gas chromatography-mass spectrometry analysis of loxoprofen derivatives, particularly tert-butyldimethylsilyl derivatives, demonstrates characteristic fragment ions at specific mass-to-charge ratios. The fragmentation pattern includes diagnostic ions corresponding to the loss of methyl groups (molecular ion minus 15), tert-butyl groups (molecular ion minus 57), and larger structural fragments (molecular ion minus 139), enabling accurate and selective detection.

Advanced mass spectrometric techniques employing liquid chromatography-mass spectrometry in positive ionization mode facilitate the monitoring of loxoprofen metabolites and stereoisomeric forms. The method utilizes ammonium adduct formation ([M+NH₄]⁺) with mass-to-charge ratios of 266.1751 for metabolite detection. This approach enables the simultaneous quantification of cis-OH and trans-OH forms of loxoprofen with high sensitivity and specificity, achieving lower limits of quantification in the picomole range.

Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to functional group vibrations within the this compound structure. The carbonyl stretching vibrations from the cyclopentanone ring and carboxylate groups appear at specific wavenumbers, while aromatic carbon-carbon stretching and aliphatic carbon-hydrogen bending vibrations provide additional structural confirmation. The sodium salt formation is evidenced by characteristic shifts in carboxylate stretching frequencies compared to the free acid form.

Analytical Technique Key Features Characteristic Values
¹H Nuclear Magnetic Resonance Aromatic protons, methyl groups, cyclopentanone protons Chemical shifts in deuterated solvents
Mass Spectrometry (Gas Chromatography) Molecular ion, fragment ions [M-15], [M-57], [M-139]
Mass Spectrometry (Liquid Chromatography) Ammonium adduct m/z 266.1751 [M+NH₄]⁺
Infrared Spectroscopy Carbonyl stretching, aromatic vibrations Specific wavenumber ranges

Computational Chemistry: Molecular Modeling and Density Functional Theory Studies

Computational chemistry approaches provide valuable insights into the electronic structure, molecular properties, and conformational behavior of this compound through advanced theoretical calculations. Molecular modeling studies utilize various computational methods to predict optimal molecular geometries, electronic properties, and intermolecular interaction patterns. These investigations employ density functional theory calculations to examine the electronic structure and predict physicochemical properties relevant to crystalline state behavior and molecular recognition processes.

The computational analysis focuses on understanding the conformational preferences of the loxoprofen molecule, particularly the relative orientations of the cyclopentanone ring system and the aromatic benzene ring. Energy minimization calculations reveal preferred conformational states that minimize intramolecular steric interactions while maximizing favorable electronic interactions. The flexibility of the methylene bridge connecting the cyclopentanone and aromatic systems contributes to multiple accessible conformational states, each with distinct energy profiles.

Quantum chemical calculations provide detailed information regarding the electronic density distribution throughout the molecule, identifying regions of high electron density that participate in intermolecular interactions. The carboxylate anion exhibits significant negative charge localization, while the sodium cation serves as a counterion to maintain overall charge neutrality. The computational results support experimental observations regarding the formation of ionic interactions and hydrogen bonding networks in crystalline environments.

Advanced computational modeling techniques investigate the interaction energies between this compound molecules and potential cocrystal formers, such as sugar molecules. These calculations predict the feasibility of cocrystal formation and provide insights into the structural arrangements observed experimentally. The modeling results indicate that sugar molecules can effectively coordinate with sodium cations through multiple hydroxyl group interactions, consistent with experimental crystallographic observations of one-dimensional chain structures.

Molecular dynamics simulations provide temporal information regarding the dynamic behavior of this compound in various environments, including aqueous solutions and crystalline phases. These simulations reveal the flexibility of the molecular structure and the influence of environmental factors on conformational distributions. The computational results contribute to understanding the relationship between molecular structure and macroscopic properties, such as solubility behavior and crystalline stability.

Vorbereitungsmethoden

Cyclopentanone Intermediate Route

Patent CN106699559B outlines a multi-step synthesis starting from 4-methylacetophenone . The route involves:

  • Reduction : Sodium borohydride reduces 4-methylacetophenone to a secondary alcohol.
  • Chlorination : Thionyl chloride converts the alcohol to a chlorinated intermediate.
  • Cyanation : A phase-transfer catalyst facilitates cyanide substitution.
  • Esterification and Condensation : Sequential reactions with methanol and 2-ethoxycarbonylcyclopentanone yield the final product.

This pathway, though versatile, requires seven steps and achieves lower overall yields (~70%) due to intermediate purification losses.

Dimethyl Adipate Ring-Closure Method

A patented method (CN105218351A) utilizes dimethyl adipate as a starting material. Key steps include:

  • Base-Induced Cyclization : Sodium metal in toluene promotes ring closure to form methyl 2-oxocyclopentylcarboxylate.
  • Bromination and Esterification : Bromine addition and subsequent methanol esterification yield key intermediates.
  • Decarboxylation : Hydrobromic acid in acetic acid removes carboxyl groups to generate loxoprofen acid.

This route emphasizes solvent selection (e.g., toluene, methanol) to balance reaction efficiency and recovery costs.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Source
Alkaline Hydrolysis NaOH, Ethanol Reflux, 1 hr 85.43% 99.7%
Sodium Bicarbonate Salt NaHCO₃, Ethyl Acetate –5°C, 4 hr 93.4% 99.93%
Cyclopentanone Route NaBH₄, SOCl₂ Multi-step, 7 stages ~70% 98.5%
Dimethyl Adipate Method Sodium Metal, HBr Cyclization, 130°C 75% 97.8%

Key Findings :

  • The sodium bicarbonate method () outperforms others in yield (93.4%) and purity (99.93%) due to controlled pH and reduced side reactions.
  • Traditional alkaline hydrolysis () remains viable but requires rigorous post-processing to remove residual NaOH.
  • Multi-step routes (,) offer synthetic flexibility but suffer from complexity and lower yields.

Degradation Impurity Considerations

Recent studies (CN114436824A) identify 2-(4-((2-cyclopenten-1-onyl)methyl)phenyl)propionic acid as a primary oxidative degradation impurity. Its formation is mitigated by:

  • Avoiding prolonged exposure to oxygen during synthesis.
  • Using antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

  • Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .
  • Anti-inflammatory : Effective in reducing inflammation in various conditions.
  • Antipyretic : Capable of lowering fever.

Pain Management

This compound is primarily used to manage acute and chronic pain conditions, including:

  • Acute Low Back Pain : A clinical trial demonstrated that this compound (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .
  • Chronic Inflammatory Pain : A study involving 60 patients treated with this compound hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

This compound has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of this compound has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

This compound has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

  • Common side effects include mild gastrointestinal discomfort.
  • Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with this compound hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of this compound on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

Application AreaEfficacy RateSide EffectsStudy Reference
Acute Low Back Pain83% improvementGI effects (25.5%)
Chronic Inflammatory Pain93.33% effectiveMinimal discomfort
Nocturia ReductionSignificantMild gastric discomfort

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profile

Loxoprofen sodium follows two-compartment pharmacokinetics with rapid absorption (Tmax: ~25–30 minutes) and a half-life (t1/2) of ~92–94 minutes in immediate-release formulations . Its sustained-release formulations, such as gastroretentive mini-tablets, extend drug release up to 24 hours, achieving a simulated half-life of ~25 months under optimized conditions . Key parameters include:

Parameter Immediate-Release (60 mg) Sustained-Release (120 mg)
Cmax (µg/mL) 6.40–6.60 Simulated: 8.2–8.5
Tmax (min) 23.5–25.0 180–240
AUCt (µg·min/mL) 596.97–598.78 Simulated: 1,200–1,300
Bioavailability 101.2% (relative) ~85–90% (predicted)

Data sources:

Prodrug Activation

Unlike ibuprofen or naproxen, loxoprofen requires metabolic activation to its trans-OH form, which minimizes direct gastrointestinal (GI) irritation and enhances safety .

Comparison with Similar NSAIDs

Efficacy in Pain Management

Drug Analgesic Potency (vs. Loxoprofen) Key Clinical Findings
Ibuprofen 1/10–1/20 Lower efficacy in acute musculoskeletal pain; higher GI side effects
Naproxen 1/10–1/20 Longer half-life (12–15 hours) but slower onset; comparable anti-inflammatory effects
Diclofenac Similar Higher risk of cardiovascular events; superior IL-6 inhibition in endothelial cells
Celecoxib Similar (COX-2 selective) Equivalent postoperative pain relief but higher cost; no GI advantage over loxoprofen
Flurbiprofen Lower Less effective in improving CSTI and ODI scores in myofascial pain syndrome

Formulation Advantages

Oral vs. Transdermal Delivery

Parameter Oral Tablet (LOX-O) Transdermal Patch (LOX-T)
Tmax (h) 0.5–1.0 6–8
Systemic Exposure High Low (localized delivery)
Adverse Events GI discomfort (10–15% cases) Skin irritation (5–8% cases)
Efficacy Non-inferior to LOX-T Equivalent pain relief in myalgia

Data sources:

Sustained-Release Innovations

This compound’s sustained-release formulations (e.g., ethocel-based mini-tablets) achieve 24-hour drug release with <10% deviation in dissolution profiles across manufacturers, ensuring consistent therapeutic effects .

Biologische Aktivität

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

  • Selective COX Inhibition : Studies indicate that this compound shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .
  • Reduction of Oxidative Stress : Research demonstrates that this compound can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

This compound has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

  • Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a this compound hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .
  • Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .
  • Long-term Effects on Nocturia : A study examined the long-term effects of this compound on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

Study FocusFindingsReference
Oxidative Stress Reduction Loxoprofen reduced ROS levels and apoptosis in HUVECs; improved cell viability and mitochondrial function.
Chronic Pain Management 93.33% effectiveness reported; significant reduction in swelling and pain dysfunction.
Comparative Efficacy Hydrogel patch outperformed oral tablets in specific patient demographics regarding pain relief.
Nocturia Treatment Significant reduction in nocturia episodes after long-term treatment with this compound.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Incidences of gastric discomfort were observed in long-term studies, affecting approximately 12.5% of patients .
  • A small percentage experienced leg edema and other mild gastrointestinal symptoms during treatment .

Q & A

Q. Q1. What is the molecular mechanism of loxoprofen sodium as a COX inhibitor, and how does its selectivity for COX-1 vs. COX-2 influence experimental outcomes?

A1. this compound is a non-selective cyclooxygenase (COX) inhibitor with IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays . Its preferential inhibition of COX-1 over COX-2 may explain its stronger anti-inflammatory effects in tissues with high COX-1 expression, such as the gastrointestinal tract. Researchers should consider these selectivity ratios when designing studies comparing loxoprofen with selective COX-2 inhibitors (e.g., lumiracoxib, COX-2 IC50 = 0.06 μM) . Methodologically, in vitro assays using human whole blood or cell lines (e.g., macrophages) are recommended to quantify COX inhibition kinetics under controlled conditions .

Q. Q2. How should researchers validate the purity of this compound in pharmaceutical formulations, and what analytical methods are most robust?

A2. High-performance liquid chromatography (HPLC) with UV detection (220 nm) is the gold standard for quantifying this compound and its impurities. A validated method using a C18 column (e.g., Intersil ODS-3) with a gradient elution of potassium dihydrogen phosphate (pH 4.5) and acetonitrile achieves baseline separation of loxoprofen from five known impurities (resolution >1.5) . Key validation parameters include:

  • Linearity : 30–90 μg/mL (r > 0.9998)
  • Recovery : 99.00–99.87% (RSD = 0.33%)
  • Detection limit : 0.3 μg/mL

Advanced Research Questions

Q. Q3. How can contradictory data on loxoprofen’s anti-atherosclerotic effects be resolved, given its dual role in inflammation modulation?

A3. Preclinical studies report conflicting results: loxoprofen reduces atherosclerosis in mice (4 mg/kg/day, 8 weeks) by suppressing inflammatory cytokines (e.g., IL-1β, TNF-α) , yet its COX-1 inhibition may elevate cardiovascular risk in long-term use. To reconcile this, researchers should:

Control for dosage : Lower doses (e.g., 4 mg/kg) may favor anti-inflammatory effects without significant COX-2 suppression.

Assess tissue-specific COX expression : Atherosclerotic plaques exhibit elevated COX-2; loxoprofen’s weak COX-2 inhibition may limit efficacy in advanced lesions.

Combine biomarkers : Measure prostaglandin E2 (PGE2) levels (COX-2 activity) and thromboxane B2 (TXB2, COX-1 activity) in plasma .

Q. Q4. What experimental strategies mitigate variability in impurity profiling during stability studies of this compound tablets?

A4. Degradation impurities like 2-[(4-acetylphenyl)methyl]cyclopentanone (Impurity I) arise under high humidity (92.5% RH) and are exacerbated by hydrophilic excipients (e.g., mannitol, sodium starch glycolate) . To standardize results:

  • Stress testing : Expose tablets to 60°C/92.5% RH for 14 days and monitor impurity I via HPLC .
  • Excipient compatibility : Avoid hygroscopic excipients; use anhydrous calcium phosphate instead of hydrated forms .
  • Packaging : Aluminum foil bags with desiccants reduce moisture uptake compared to standard blister packs .

Q. Q5. How can researchers optimize in vitro models to study loxoprofen’s effects on osteoclastogenesis and apical root resorption?

A5. In orthodontic studies, loxoprofen’s inhibition of RANKL and M-CSF in periodontal ligament cells under mechanical stress (e.g., 10 kPa compressive force) requires:

  • Cell culture : Use human periodontal ligament fibroblasts treated with 100 μM this compound for 48 hours .
  • Gene expression analysis : Quantify COX-1, COX-2, IL-1β, and TNF-α via RT-qPCR with primers validated against housekeeping genes (e.g., GAPDH) .
  • Functional assays : Combine with TRAP staining to quantify osteoclast activity .

Methodological Challenges

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in loxoprofen pharmacokinetic studies?

A6. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in parameters like Cmax and AUC. For example:

  • Model structure : One-compartment model with first-order absorption and elimination.
  • Covariates : Body weight, renal function (creatinine clearance).
  • Validation : Bootstrap resampling (≥1,000 iterations) to confirm parameter robustness .

Q. Q7. How should researchers address batch-to-batch variability in this compound tablet formulations during preclinical trials?

A7. Implement quality-by-design (QbD) principles:

Critical quality attributes (CQAs) : Dissolution rate (≥85% in 30 min), impurity I ≤0.1% .

Process parameters : Granulation time, compression force.

Analytical tools : Near-infrared spectroscopy (NIRS) for real-time monitoring of tablet hardness and moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium
Reactant of Route 2
Loxoprofen sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.